

# troubleshooting guide for ethylammonium perovskite film defects

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## Compound of Interest

Compound Name: *Ethylammonium*

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## Technical Support Center: Ethylammonium Perovskite Films

This guide provides troubleshooting assistance and frequently asked questions for researchers working with **ethylammonium** (EA)-based perovskite films.

## Frequently Asked Questions (FAQs)

**Q1:** What are the most common types of defects in perovskite films?

**A1:** Perovskite films can exhibit several types of defects that can impact their performance and stability. These are broadly categorized as:

- Point Defects (0D): These include vacancies (e.g., missing iodide or organic cations), interstitials (extra atoms in the crystal lattice), and anti-site defects.<sup>[1]</sup> The volatilization of organic cations during the annealing process is a common cause of vacancy defects.<sup>[2]</sup>
- Line and Planar Defects (1D & 2D): These primarily occur at grain boundaries and surfaces and include dislocations and dangling bonds.<sup>[1]</sup> Polycrystalline films, which are common with solution-based methods, inherently have a high density of grain boundaries that are major sites for defects.<sup>[2]</sup>
- Bulk Defects (3D): These can include larger-scale issues like clusters of unreacted precursors (e.g., lead iodide,  $PbI_2$ ).<sup>[1]</sup>  $PbI_2$  crystals, in particular, have been identified as a

significant source of defects and a site for film degradation.[3][4]

Q2: What is the role of **ethylammonium** (EA) in perovskite films?

A2: **Ethylammonium** (EA) cations are often incorporated into perovskite formulations to improve film quality and device performance. Key roles include:

- Defect Passivation: EA halides, such as **ethylammonium** bromide (EABr), can passivate defects. For instance, EABr can reduce the amount of unreacted  $\text{PbI}_2$  at the film's bottom interface.[3][4] The amine groups in EA molecules can also form hydrogen bonds that passivate lead and iodine defects.[2]
- Improved Film Formation: EABr has been shown to improve the wettability of the substrate, which is beneficial for depositing a uniform perovskite film.[3][4]
- Tuning Optoelectronic Properties: The incorporation of EA can alter the perovskite's crystal structure and bandgap. Increasing the concentration of EABr in a  $\text{CsPbBr}_3$  perovskite, for example, can tune the photoluminescence from green to blue.[5]
- Enhanced Stability: Replacing or mixing standard cations like **methylammonium** (MA) with EA can, in some cases, improve the material's stability.[6]

Q3: My perovskite film looks hazy or yellow instead of dark brown/black. What's wrong?

A3: A yellow appearance is typically indicative of the presence of undesired phases, most commonly unreacted  $\text{PbI}_2$  or the non-perovskite "yellow" phase of formamidinium- or cesium-based perovskites, which can be triggered by moisture. For EA-containing films, it often points to incomplete conversion of the precursor materials into the desired black perovskite phase. This can be caused by suboptimal annealing temperature or duration, incorrect precursor stoichiometry, or exposure to humidity.[7]

## Troubleshooting Guides

### Issue 1: Pinholes and Poor Film Coverage

- Symptoms: The perovskite film is not continuous and has visible pinholes or voids when inspected under a microscope. This leads to low device performance due to electrical shunting.

- Possible Causes & Solutions:

Cause	Recommended Solution
Poor Substrate Wettability	<p>The precursor solution beads up on the substrate instead of spreading evenly. Introducing ethylammonium bromide (EABr) can improve substrate wettability. One study found EABr reduced the precursor solution's contact angle from 31° to 17°.<sup>[4]</sup> Alternatively, treat the substrate with UV-Ozone or Oxygen plasma before deposition.<sup>[8]</sup></p>
Incorrect Spin-Coating Parameters	<p>The spin speed, acceleration, or duration is not optimized. A very high speed can lead to an overly thin film, while a very low speed can result in a thick, non-uniform film. Experiment with a two-step spin-coating process, for example, a low-speed step (e.g., 500 rpm) to spread the solution, followed by a high-speed step (e.g., 4000-6500 rpm) to thin and dry the film.<sup>[8][9]</sup></p>
Fast/Uncontrolled Crystallization	<p>Rapid crystallization can lead to the formation of disconnected crystal domains and voids. Using a solvent mixture like DMF/DMSO (e.g., 4:1 v/v) can help control the evaporation rate.<sup>[10]</sup> The use of an anti-solvent drip during the spin-coating process can also promote more uniform nucleation and growth.</p>

## Issue 2: High Density of Grain Boundary Defects

- Symptoms: Low photoluminescence quantum yield (PLQY), short carrier lifetime, and poor device efficiency (especially low open-circuit voltage, VOC).
- Possible Causes & Solutions:

Cause	Recommended Solution
Small Grain Size	Films with small grains have a higher density of grain boundaries, which are rich in defects. Additives can help enlarge grain size. For instance, using an EABr additive was found to promote the growth of microsized grains ( $>1 \mu\text{m}$ ) by retarding the initial crystal growth. <a href="#">[11]</a>
Unpassivated Defects	Dangling bonds and vacancies at grain boundaries act as non-radiative recombination centers. Introduce passivating agents. Lewis base molecules can be added to the precursor solution or used as a post-treatment to passivate positively charged defects like uncoordinated $\text{Pb}^{2+}$ . <a href="#">[2]</a> A post-deposition treatment with a formamidinium iodide (FAI) solution has also been shown to "repair" defects by filling cation and iodide vacancies. <a href="#">[12]</a> <a href="#">[13]</a>

## Issue 3: Residual $\text{PbI}_2$ in the Film

- Symptoms: A yellow hue in the film and a characteristic XRD peak around  $12.6^\circ$ . Residual  $\text{PbI}_2$  is detrimental to device performance and long-term stability.[\[3\]](#)[\[4\]](#)
- Possible Causes & Solutions:

Cause	Recommended Solution
Incomplete Precursor Reaction	The organic halide (e.g., EAI) has not fully reacted with the lead halide ( $PbI_2$ ). This can be due to insufficient annealing time or temperature.
Solution 1: Optimize Annealing	Increase the annealing time or temperature to provide sufficient thermal energy for the reaction to complete. Typical annealing temperatures range from 100°C to 150°C.[7][14]
Solution 2: Adjust Stoichiometry	Using a slight excess of the organic halide in the precursor solution can help drive the reaction to completion. However, a large excess can lead to the formation of other undesired phases.
Solution 3: Introduce Additives	Incorporating EABr at the substrate interface before depositing the main perovskite layer has been shown to significantly reduce the amount of unreacted $PbI_2$ at the bottom of the film.[3][4]

## Quantitative Data Summary

Table 1: Effect of EABr Interfacial Modification on Perovskite Solar Cell Performance

Parameter	Control Device	EABr-Modified Device
Power Conversion Efficiency (PCE)	20.41%	21.06%
Valence Band Maximum	-5.38 eV	-5.09 eV
RMS Roughness	7.2 nm	5.7 nm

Data sourced from a study on using EABr to passivate the bottom interface of perovskite films. [3][4]

Table 2: Effect of EABr Content on Photoluminescence Quantum Yield (PLQY) of CsPbBr<sub>3</sub>-based Perovskites

EABr Content	Photoluminescence Quantum Yield (PLQY)
0% (Control)	42%
< 60%	~70%
≥ 80%	Decreased

Data sourced from a study on tuning emission properties with EABr.[\[5\]](#)

## Experimental Protocols

### Protocol 1: Perovskite Precursor Solution Preparation (One-Step Method)

This protocol is a representative example for preparing a mixed-cation perovskite precursor solution.

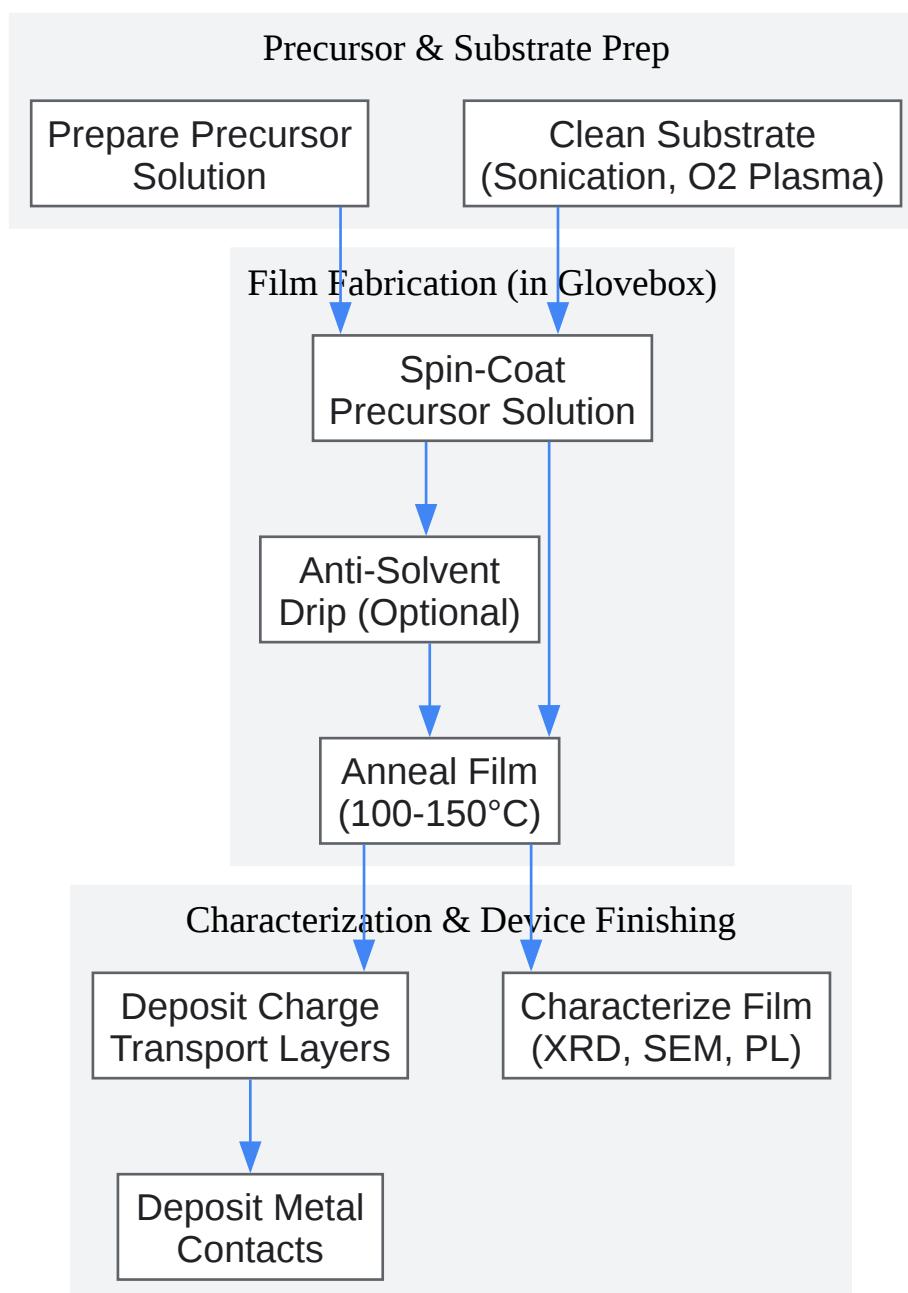
- Environment: Perform all steps inside a nitrogen-filled glovebox to minimize exposure to moisture and oxygen.
- Solvent Preparation: Prepare a mixed solvent of Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) in a 4:1 volume ratio.[\[10\]](#)
- Precursor Weighing: Weigh equimolar amounts of the desired lead halide (e.g., PbI<sub>2</sub>) and the organic ammonium halides (e.g., a mix of FAI, MABr, EAI, CsI).
- Dissolution: Add the weighed precursors to the prepared DMF/DMSO solvent to achieve a final concentration of approximately 1.0-1.2 M (based on the lead halide).[\[10\]](#)[\[15\]](#)
- Stirring & Heating: Stir the solution on a hotplate at ~70°C overnight or until all precursors are fully dissolved and the solution is clear.[\[10\]](#)

- Filtering: Before use, cool the solution to room temperature and filter it through a 0.2 µm PTFE syringe filter to remove any undissolved particles or aggregates.[9][16]

## Protocol 2: Thin Film Deposition via Spin-Coating

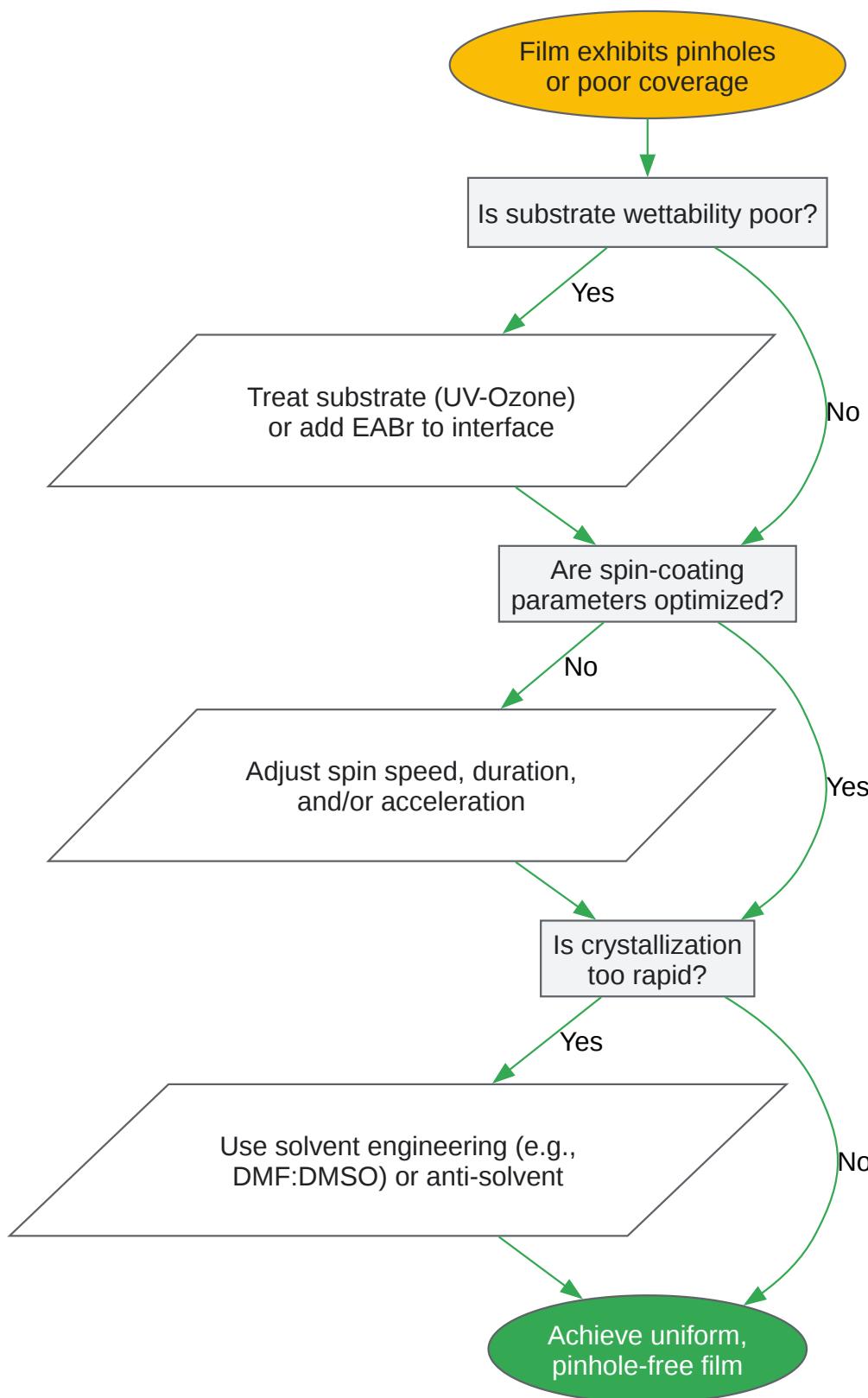
- Substrate Preparation: Thoroughly clean the substrate (e.g., FTO glass) by sequential sonication in detergent, deionized water, acetone, and isopropanol.[8] Dry the substrate with a nitrogen gun and treat with an oxygen plasma or UV-Ozone cleaner for 15 minutes to ensure a hydrophilic surface.[8]
- Deposition: Transfer the cleaned substrate into the glovebox. Using a micropipette, dispense ~80 µL of the filtered precursor solution onto the center of the substrate.[8][9]
- Spin-Coating: Immediately start the spin-coater. A typical two-step program is:
  - Step 1: 500-1000 rpm for 5-10 seconds (to spread the solution).
  - Step 2: 4000-6500 rpm for 30-45 seconds (to form the film).[8]
  - (Optional Anti-Solvent Step): About 10-15 seconds before the end of Step 2, dispense ~100 µL of an anti-solvent (e.g., toluene or chlorobenzene) onto the spinning substrate to induce rapid, uniform crystallization.
- Annealing: Immediately transfer the substrate onto a preheated hotplate inside the glovebox. Anneal at 100-150°C for 10-45 minutes. The optimal temperature and time depend on the specific perovskite composition.[8]
- Cooling: After annealing, allow the film to cool down to room temperature before proceeding with the deposition of subsequent layers.

## Visual Guides

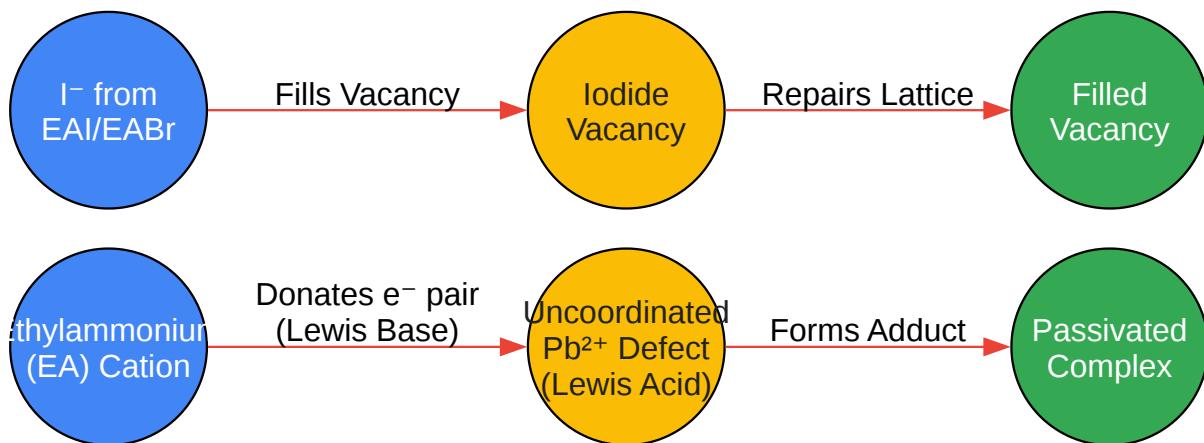


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Caption: Experimental workflow for perovskite film fabrication.

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Caption: Troubleshooting workflow for pinhole defects.

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Caption: Mechanism of defect passivation by **ethylammonium** halides.

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## References

- 1. researchgate.net [researchgate.net]
- 2. Defects and Defect Passivation in Perovskite Solar Cells [mdpi.com]
- 3. Passivating Defects at the Bottom Interface of Perovskite by Ethylammonium to Improve the Performance of Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sabinai-neji.com [sabinai-neji.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Video: Low Pressure Vapor-assisted Solution Process for Tunable Band Gap Pinhole-free Methylammonium Lead Halide Perovskite Films [jove.com]

- 10. rsc.org [rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Repairing Defects of Halide Perovskite Films To Enhance Photovoltaic Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
- 15. spikelab.mycpanel.princeton.edu [spikelab.mycpanel.princeton.edu]
- 16. Protocol for the synthesis of perovskite nanocrystal thin films via in situ crystallization method - PMC [pmc.ncbi.nlm.nih.gov]
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